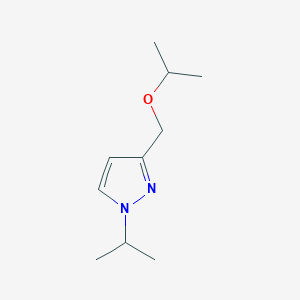

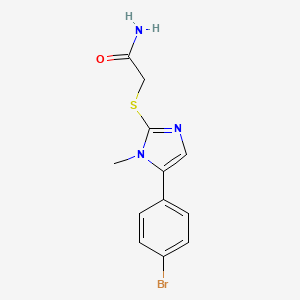

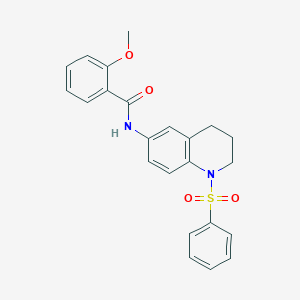

![molecular formula C17H14N2O2 B3000647 4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde CAS No. 1375170-44-7](/img/structure/B3000647.png)

4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazole compounds, which includes “4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A diverse series of these compounds can be synthesized in good yield by the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides .Molecular Structure Analysis

The molecular structure of “4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde” can be analyzed using spectral data analyses (IR, 1 H-NMR, 13 C-NMR spectra, and HRMS) .Chemical Reactions Analysis

Pyrazole compounds, including “4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde”, are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde” can be analyzed using IR, 1 H-NMR, 13 C-NMR spectra, and HRMS .Aplicaciones Científicas De Investigación

Synthesis of Schiff Bases

This compound can be used in the synthesis of Schiff bases . Schiff bases are a class of compounds with a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group . They have gained considerable attention due to their importance as catalysts in many reactions and their biological activities .

Antibacterial Activity

The compound has shown significant antibacterial activity . In particular, it has been found to be effective against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . This makes it a potential candidate for the development of new antibacterial drugs .

Synthesis of Metal Complexes

“4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde” can be used in the synthesis of transition metal complexes . These complexes have been found to possess octahedral geometry and are electrolytic in nature . They have potential applications in various fields including catalysis and materials science .

Antimicrobial Activity

A diverse series of analogues of this compound has been synthesized and tested for their antimicrobial activity . They have shown good-to-excellent antimicrobial activity against Gram-positive bacteria (Staphylococcus epidermidis and Bacillus subtilis), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and fungi (Candida albicans and Aspergillus niger) .

Synthesis of Heterocyclic Compounds

This compound can be used in the synthesis of heterocyclic compounds . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen, or nitrogen . They are of interest in the field of medicinal chemistry due to their presence in a vast number of natural and synthetic therapeutically important compounds .

Potential Drug Agent

The azomethine linkage (-CH=N-) of Schiff base plays a significant role in medicinal chemistry . Therefore, “4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde”, being a Schiff base, can be a potential drug agent .

Propiedades

IUPAC Name |

4-[(1-phenylpyrazol-3-yl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c20-12-14-6-8-17(9-7-14)21-13-15-10-11-19(18-15)16-4-2-1-3-5-16/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPFVOBGWVWBRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=N2)COC3=CC=C(C=C3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B3000565.png)

![6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3000566.png)

![4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride](/img/no-structure.png)

![[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]-(2-methylphenyl)methanone](/img/structure/B3000571.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3000582.png)